1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide
Description
1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with phenyl groups at the 5- and 7-positions. The 4-position of the core is linked to a piperidine-3-carboxamide moiety with N,N-diethyl substituents.
Properties
IUPAC Name |
1-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O/c1-3-31(4-2)28(34)22-14-11-17-32(18-22)26-25-24(21-12-7-5-8-13-21)19-33(27(25)30-20-29-26)23-15-9-6-10-16-23/h5-10,12-13,15-16,19-20,22H,3-4,11,14,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJTXWORQCVDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide is a member of the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₁N₃O
- Molecular Weight : 301.38 g/mol
- CAS Number : 3680-71-5
Research indicates that compounds in this class often act as inhibitors of various protein kinases, particularly those involved in cell signaling pathways. For instance, studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can selectively inhibit Protein Kinase B (PKB/Akt), which plays a crucial role in regulating cell growth and survival pathways. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Anticancer Properties
- Inhibition of Tumor Growth : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, in vitro studies have shown that it can inhibit the growth of pancreatic adenocarcinoma cells with an IC₅₀ value of approximately 0.79 µM .
-
Mechanistic Insights :
- Apoptosis Induction : The compound's ability to induce apoptosis has been confirmed through Annexin V assays, indicating its potential as an anticancer agent .
- Signal Pathway Modulation : By inhibiting PKB, the compound affects downstream signaling pathways such as the PI3K-Akt-mTOR pathway, which is critical for cancer cell survival .
Other Biological Activities
Beyond its anticancer effects, this compound may also exhibit:
- Anti-inflammatory Effects : Some derivatives have been noted for their immunosuppressive properties, potentially useful in treating autoimmune diseases .
- Neuroprotective Properties : Emerging research suggests that certain pyrrolo[2,3-d]pyrimidine derivatives may protect neuronal cells from damage, indicating a possible role in neurodegenerative diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related molecules from screening libraries (). Key differences in core structures, substituents, and molecular properties are highlighted.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
In contrast, L094-3133 employs a pyrazolo[3,4-d]pyrimidine core, introducing an additional nitrogen atom that may alter electronic properties and binding selectivity .
K405-0038: The benzodioxolylmethyl amine substituent introduces a methylenedioxy group, which may confer metabolic stability but reduce solubility due to its hydrophobic nature . L094-3133: The pyrazolo core and 4-methylphenyl group could sterically hinder interactions with flat binding pockets, unlike the diphenyl groups in the target compound . Compound: The 3-chlorophenyl and glycinamide groups suggest a focus on hydrogen-bond donor-acceptor interactions, contrasting with the target’s diethyl carboxamide .
Molecular Weight and Solubility Implications
- L094-3133 has the highest molecular weight (470.53 g/mol), likely due to its pyrazolo core and additional carboxamide group. This may reduce aqueous solubility compared to K405-0038 (420.47 g/mol) .
- The target compound’s diethyl groups could further increase logP values, favoring blood-brain barrier penetration but requiring formulation optimization for in vivo studies.
Research Implications and Limitations
For example:
- The benzodioxolyl group in K405-0038 is associated with cytochrome P450 inhibition in other compounds, but this remains untested here .
- The pyrazolo core in L094-3133 is prevalent in kinase inhibitors (e.g., Janus kinase family), suggesting a possible therapeutic overlap with the target compound .
Further studies should prioritize synthesizing the target compound and evaluating its biochemical profiling against these analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
